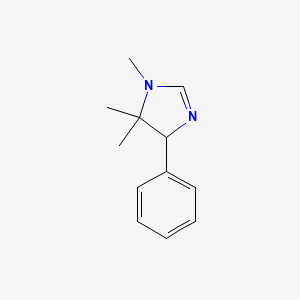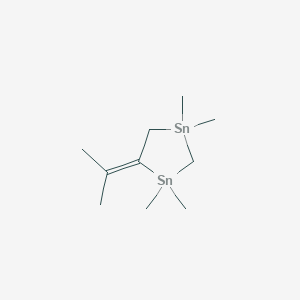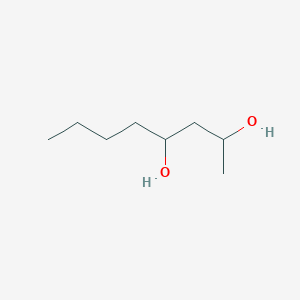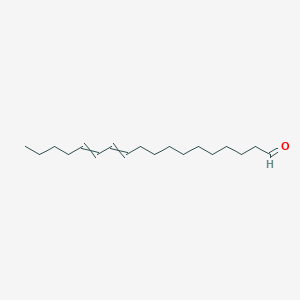
Octadeca-11,13-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadeca-11,13-dienal: is an organic compound with the molecular formula C18H32O It is a type of fatty aldehyde characterized by the presence of two double bonds at the 11th and 13th positions in its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octadeca-11,13-dienal typically involves the oxidation of corresponding alcohols or the reduction of carboxylic acids. One common method is the Dess-Martin oxidation, which converts alcohols to aldehydes with minimal isomerization of double bonds . Another approach involves the use of high-performance liquid chromatography to separate and purify the compound from complex mixtures .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using specific catalysts and controlled reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired application and the availability of raw materials.
Chemical Reactions Analysis
Types of Reactions: Octadeca-11,13-dienal undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Formation of corresponding alcohols.
Substitution: Reactions with nucleophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Reagents like Dess-Martin periodinane or other mild oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Oxidation: Octadeca-11,13-dienoic acid.
Reduction: Octadeca-11,13-dienol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Octadeca-11,13-dienal has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in biological processes and potential as a biomarker.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Octadeca-11,13-dienal involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit lipopolysaccharide-induced inflammatory responses by suppressing the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways . Additionally, it can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to increased expression of antioxidant enzymes .
Comparison with Similar Compounds
9,12-Octadecadienal: Another fatty aldehyde with double bonds at the 9th and 12th positions.
Octadecatetraenoic acid: A polyunsaturated fatty acid with four double bonds.
Uniqueness: Octadeca-11,13-dienal is unique due to its specific double bond positions, which confer distinct chemical reactivity and biological activity. Its ability to modulate inflammatory and antioxidant pathways sets it apart from other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable subject of study in fields ranging from chemistry to medicine.
Properties
CAS No. |
96348-47-9 |
|---|---|
Molecular Formula |
C18H32O |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
octadeca-11,13-dienal |
InChI |
InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-8,18H,2-4,9-17H2,1H3 |
InChI Key |
YMRRHPHPVJAAPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC=CCCCCCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E,E)-1,1'-Oxybis[(4-methoxyphenyl)diazene]](/img/structure/B14362018.png)
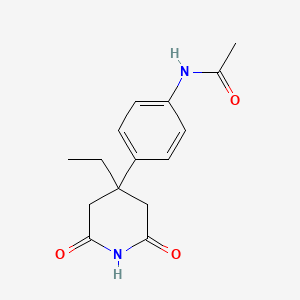
![3-{[2-(4-Ethoxyphenyl)-2-methylpropoxy]methyl}-2-methyl-1,1'-biphenyl](/img/structure/B14362029.png)
![(1S,2S,4R)-1,4,5,6-tetrachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14362031.png)
![[(Butylsulfanyl)methylidene]propanedinitrile](/img/structure/B14362032.png)
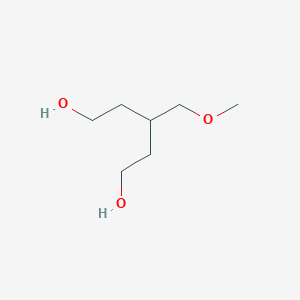
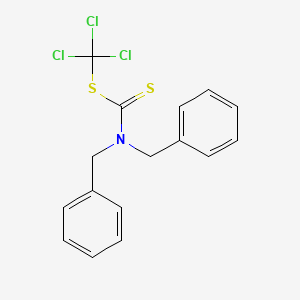
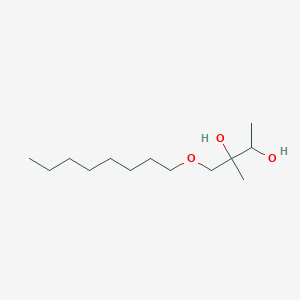
![2-(dimethylamino)-N-[4-[[2-(dimethylamino)acetyl]amino]phenyl]acetamide](/img/structure/B14362102.png)
